molecular formula C11H16N2O B291546 N-(2-pyridinyl)hexanamide

N-(2-pyridinyl)hexanamide

Cat. No.: B291546
M. Wt: 192.26 g/mol
InChI Key: ONXDNAANSGIYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyridinyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone (C6 alkyl chain) linked to a 2-pyridinyl aromatic substituent. This compound has garnered attention in quorum sensing (QS) modulation research due to its antagonist activity against LuxR-type receptors, which regulate bacterial communication and virulence. Studies demonstrate that its activity is influenced by the pyridine ring’s electronic properties and the hexanamide chain length, which collectively affect binding affinity to target proteins .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-pyridin-2-ylhexanamide

InChI

InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14)

InChI Key

ONXDNAANSGIYKR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-nitrophenyl)hexanamide
  • Substituent : 2-nitrophenyl (electron-withdrawing nitro group).
  • Activity : Exhibits LuxR antagonist activity comparable to N-(2-pyridinyl)hexanamide (IC₅₀ ≈ 79 µM). The nitro group forms a hydrogen bond with Trp66 in LuxR, enhancing binding stability .
  • Key Difference : Unlike pyridinyl derivatives, nitro-substituted analogs retain activity even with shorter chains (e.g., C4), suggesting nitro groups compensate for chain length limitations .
N-(1,3-benzodioxol-5-yl)hexanamide
  • Substituent : 1,3-benzodioxole (polar heterocycle).
  • Activity : Dual agonist/antagonist effects on CviR in Chromobacterium violaceum (EC₅₀ = 46.9 µM, IC₅₀ = 2.3 µM). The benzodioxole group enhances interactions with hydrophobic pockets in CviR, enabling dual modulation .
N-[2-(1H-indol-3-yl)ethyl]hexanamide
  • Substituent : Indole-ethyl group.
  • Activity : Potent antimalarial activity against Plasmodium falciparum via PfCDPK1 inhibition. Structural flexibility of the indole moiety may facilitate target engagement in parasitic enzymes .
N-(2-phenyl-1H-indol-3-yl)hexanamide
  • Substituent : Phenyl-indol group.
  • Activity: Reduces Pseudomonas aeruginosa QS by >50% (GFP production inhibition). The bulky indole scaffold likely interferes with PqsD enzyme function, critical for autoinducer synthesis .

Chain Length Dependence

Chain length effects vary by substituent:

  • Pyridinyl/Nitrophenyl Series : For this compound, a C6 chain is essential (C4 analogs are inactive). In contrast, nitro-substituted analogs retain activity at C4, indicating nitro groups mitigate chain length dependency .
  • Benzodioxole Series : Optimal activity in CviR modulation requires C6 chains, as shorter chains reduce hydrophobic interactions .

Quantitative Activity Comparison

Compound Substituent Target System Activity (IC₅₀/EC₅₀) Key Role
This compound 2-pyridinyl LuxR (QS) IC₅₀ = 79 µM Antagonist
N-(2-nitrophenyl)hexanamide 2-nitrophenyl LuxR (QS) IC₅₀ ≈ 79 µM Antagonist
N-(1,3-benzodioxol-5-yl)hexanamide 1,3-benzodioxole CviR (QS) EC₅₀ = 46.9 µM, IC₅₀ = 2.3 µM Dual agonist/antagonist
N-[2-(1H-indol-3-yl)ethyl]hexanamide Indole-ethyl PfCDPK1 (Malaria) Not reported Antimalarial
N-(2-phenyl-1H-indol-3-yl)hexanamide Phenyl-indol P. aeruginosa QS >50% GFP reduction QS Inhibitor

Mechanistic Insights

  • Electron-Deficient Substituents (e.g., nitro, pyridinyl): Enhance hydrogen bonding with residues like Trp66 in LuxR, stabilizing antagonist conformations .
  • Bulky Aromatic Groups (e.g., indole, benzodioxole): Improve target selectivity by occupying hydrophobic pockets in enzymes like PqsD or CviR .
  • Chain Length Flexibility : C6 chains optimize van der Waals interactions in LuxR and CviR systems, while shorter chains require compensatory substituents (e.g., nitro) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.